molecular formula C8H5Cl3N4O B3127550 2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide CAS No. 338419-09-3

2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide

Cat. No.: B3127550
CAS No.: 338419-09-3
M. Wt: 279.5 g/mol
InChI Key: HQARFEDLWHSCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide: is a chemical compound that belongs to the class of heterocyclic compounds It features a triazole ring fused to a pyridine ring, with a trichloroacetamide group attached to the pyridine nitrogen atom

Biochemical Analysis

Biochemical Properties

2,2,2-Trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that rely on phosphorylation events . Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and downstream signaling cascades.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting survival signals . Furthermore, this compound can affect cellular proliferation and differentiation, making it a potential candidate for therapeutic applications in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzyme activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes involved in cell growth, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or contribute to the compound’s overall effects. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, and its distribution within tissues can affect its biological activity . The localization and accumulation of this compound in specific cellular compartments can influence its interactions with target biomolecules and its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its ability to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized through the cyclization of hydrazine derivatives with nitriles or through the reaction of azides with alkynes.

  • Attachment of the Pyridine Ring: : The pyridine ring is often introduced via a multi-step process starting from pyridine derivatives.

  • Introduction of the Trichloroacetamide Group: : The trichloroacetamide group is introduced through the reaction of the triazole-pyridine intermediate with trichloroacetyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide: can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the triazole or pyridine rings, often facilitated by strong nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, and acetic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and ethanol.

  • Substitution: : Strong nucleophiles such as ammonia, amines, or halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide: has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: : The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

  • Medicine: : It is being investigated for its therapeutic potential in treating infections and other diseases.

  • Industry: : The compound is utilized in material synthesis and drug discovery processes.

Comparison with Similar Compounds

2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide: is unique due to its specific structural features and biological activities. Similar compounds include:

  • Triazole derivatives: : Other triazole-based compounds with varying substituents.

  • Pyridine derivatives: : Compounds featuring pyridine rings with different functional groups.

  • Trichloroacetamide derivatives: : Compounds containing the trichloroacetamide group attached to different heterocyclic rings.

These compounds share similarities in their core structures but differ in their substituents and biological activities.

Properties

IUPAC Name

2,2,2-trichloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N4O/c9-8(10,11)7(16)14-5-2-1-3-15-6(5)12-4-13-15/h1-4H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQARFEDLWHSCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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